![molecular formula C8H10FN3O3S B562600 Emtricitabine-13C,15N2 CAS No. 1217820-69-3](/img/structure/B562600.png)
Emtricitabine-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Emtricitabine-13C,15N2 (FTC-13C,15N2) is a synthetic nucleoside analog of the naturally occurring nucleoside, 2′-deoxycytidine. It is an antiretroviral drug used in the treatment of HIV infection. FTC-13C,15N2 is a stable isotope labeled analogue of emtricitabine (FTC) and is used in a variety of research applications, including the study of drug-target interactions and the development of new drug formulations.
Scientific Research Applications
Emtricitabine is a crucial component in the treatment of HIV and hepatitis B virus, functioning as a nucleoside reverse transcriptase inhibitor (NRTI) and exhibiting significant efficacy in reducing the viral load in patients (Al-Majed et al., 2020).
Its pharmacokinetic and pharmacodynamic characteristics support once-daily dosing for HIV treatment, with studies showing a positive correlation between plasma and intracellular drug concentrations and anti-HIV activity (Wang et al., 2004).
Emtricitabine's efficacy in preventing mother-to-child transmission of HIV during pregnancy is influenced by transporters in the placenta, which facilitate its transfer across the blood-placenta barrier (Zeng et al., 2019).
Research comparing Emtricitabine with other antiretroviral agents, like lamivudine and stavudine, has demonstrated its effectiveness and safety, often making it a preferred choice in treatment regimens (Saag, 2006; Nelson & Schiavone, 2004; Lim et al., 2006).
Emtricitabine is a substrate for various drug transporters, influencing its pharmacokinetic properties and potential drug-drug interactions (Reznicek et al., 2017).
Emtricitabine has been reviewed extensively for its use in managing HIV infection, with research focusing on its dosing, efficacy, and safety profile in combination therapies (Frampton & Perry, 2005).
properties
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1/i8+1,11+1,12+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSPYNMVSIKCOC-SJLFXUEQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)[15N]2C=C(C(=[15N][13C]2=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.